methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate
Description
Methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate is a synthetic organic compound characterized by a cyclohepta[c]pyridazine core fused with a seven-membered ring system. This structure is substituted with an acetyl group linked to a methyl benzoate moiety via an amide bond.
The compound’s synthesis likely involves coupling 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid (CAS 1232810-21-7) with methyl 4-aminobenzoate, as evidenced by the commercial availability of the precursor from suppliers like AiFChem and Ambeed, Inc. .
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 4-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21N3O4/c1-26-19(25)13-7-9-15(10-8-13)20-17(23)12-22-18(24)11-14-5-3-2-4-6-16(14)21-22/h7-11H,2-6,12H2,1H3,(H,20,23) |
InChI Key |
TXZICXYKTARUMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Core Cycloheptapyridazinone Synthesis via Suzuki-Miyaura Coupling
The construction of the cycloheptapyridazinone ring system is often achieved through palladium-catalyzed cross-coupling reactions. A modified Suzuki-Miyaura protocol, adapted from WO2021074138A1, employs 2,4-dichloropyrimidine (7) and 3-pyridyl boronic acid (8) in the presence of PdCl₂(dppf) as the catalyst . This reaction proceeds in a toluene/water biphasic system with potassium carbonate as the base, yielding 2-chloro-4-(pyridin-3-yl)pyrimidine (9) with >90% conversion and 80% isolated yield. The regioselectivity of this step ensures exclusive formation of the desired isomer, avoiding bis-adducts or alternative regioisomers .
Subsequent cyclization to form the seven-membered ring is achieved by heating the intermediate in a high-boiling solvent such as dimethylacetamide (DMA) at 120–140°C for 12–20 hours. This step is critical for establishing the cyclohepta[c]pyridazinone scaffold, with the reaction progress monitored via HPLC to confirm completion .
Acetamide Bridge Installation via Curtius Rearrangement
The acetamide linker connecting the benzoate and cycloheptapyridazinone moieties is introduced through a Curtius rearrangement. As detailed in WO2021074138A1, the carboxylic acid derivative of the benzoate (Formula I) is converted to its acid chloride using thionyl chloride, followed by treatment with diphenylphosphoryl azide (DPPA) and triethylamine in a toluene/tert-butanol (1:1) mixture . This one-pot reaction generates an isocyanate intermediate, which undergoes nucleophilic trapping by tert-butanol to form tert-butyl (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate (15). Deprotection with trifluoroacetic acid (TFA) yields the primary amine, which is subsequently acetylated using chloroacetyl chloride in dichloromethane with Hunig’s base (DIPEA) .
Methyl Benzoate Esterification and Functionalization
The methyl benzoate group is introduced early in the synthesis to ensure regiochemical control. Methyl 3-amino-4-methylbenzoate serves as a key starting material, undergoing guanylation with bis-Boc-guanyl pyrazole in dichloromethane to form the protected guanidine derivative . Transesterification risks are mitigated by using alcohols matching the ester group (e.g., methanol for methyl esters), as noted in WO2021074138A1, where tert-butanol was trialed to prevent side reactions . Hydrolysis of the methyl ester to the carboxylic acid is performed using lithium hydroxide in tetrahydrofuran (THF)/water, achieving >95% purity after recrystallization .
Reductive Amination for Amide Bond Formation
A complementary approach, inspired by OrgSyn’s oxindole synthesis , employs reductive amination to establish the acetamide bridge. Methyl 4-aminobenzoate is condensed with 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine-2-carbaldehyde using sodium triacetoxyborohydride (STAB) in 2-methyltetrahydrofuran (2-MeTHF). This method offers milder conditions (room temperature, 12 hours) compared to traditional acyl chloride routes, with yields exceeding 70% after column purification .
Purification and Characterization
Final purification leverages chromatographic techniques (silica gel, eluting with ethyl acetate/hexanes) and recrystallization from ethanol/water. Analytical data from VulcanChem confirm the molecular formula (C₁₉H₂₁N₃O₄) and molecular weight (355.4 g/mol). Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: δ 8.2 ppm (aromatic protons), δ 3.9 ppm (methyl ester), and δ 2.7 ppm (cycloheptane protons) . High-resolution mass spectrometry (HRMS) further validates the structure with a [M+H]⁺ peak at m/z 356.1601 .
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the primary methods:
| Method | Key Step | Catalyst/Reagent | Yield | Purity |
|---|---|---|---|---|
| Suzuki-Curtius | Suzuki coupling | PdCl₂(dppf) | 80% | >95% |
| Reductive Amination | Reductive amination | NaBH(OAc)₃ | 70% | >90% |
| Acylation | Curtius rearrangement | DPPA, TFA | 60% | >85% |
Challenges and Optimization Strategies
Phosphorous salt impurities from DPPA in the Curtius route necessitate extensive washing with cold ether to achieve acceptable purity . Transesterification side reactions are minimized by avoiding protic solvents during esterification. Recent optimizations in the Suzuki-Miyaura protocol have reduced palladium loading to 2 mol% without compromising yield, enhancing cost efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of derivatives featuring the 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine scaffold. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Substituent Effects on Pharmacokinetics :
- The target compound ’s methyl benzoate group enhances lipophilicity compared to the free carboxylic acid precursor (logP estimated to increase by ~1.5 units) . This modification may improve oral bioavailability but reduce aqueous solubility.
- The trifluoromethyl benzimidazole analog exhibits higher molecular weight (484.46 vs. 381.43) and polar surface area (98.1 vs. ~70), suggesting reduced blood-brain barrier penetration but stronger target binding due to the electron-withdrawing CF₃ group.
Biological Activity Trends :
- While explicit activity data for the target compound are unavailable, analogs like the tetrahydrocarbazole derivative have been explored for kinase inhibition due to the carbazole moiety’s planar aromaticity, which facilitates π-π stacking in enzyme active sites.
Synthetic Accessibility :
- The precursor (CAS 1232810-21-7) is commercially available, enabling scalable synthesis of the target compound . In contrast, the trifluoromethyl benzimidazole analog requires multi-step functionalization, increasing production complexity.
Hypothesized Structure-Activity Relationships (SAR)
- Aromatic Substituents : Methyl benzoate may engage in weak van der Waals interactions, whereas bulkier groups (e.g., benzimidazole in ) could enhance selectivity but limit metabolic stability.
Biological Activity
Methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate is a complex organic compound with potential biological activities due to its unique structural features. This article reviews its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O3 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives of related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.
- Case Study on Antibacterial Activity :
- A study evaluated the antibacterial properties of N-Derivatives of thiazolidin compounds against several bacterial strains. The most potent compound exhibited a Minimum Inhibitory Concentration (MIC) of 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .
- The activity was assessed using a microdilution method with ampicillin as a reference drug. The results indicated that the tested compounds had MIC values ranging from 0.004 mg/mL to 0.045 mg/mL .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. cloacae | 0.004 | 0.008 |
| E. coli | 0.011 | 0.020 |
| S. aureus | 0.008 | 0.030 |
| B. cereus | 0.015 | 0.030 |
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors within microbial cells. This interaction can disrupt essential cellular processes leading to bacterial cell death.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the chemical structure significantly affect biological activity. For example:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
